triphosphopyridine nucleotide
Description
Triphosphopyridine nucleotide (TPN), also known as nicotinamide adenine dinucleotide phosphate (NADP⁺), is a pyridine nucleotide coenzyme essential for redox biochemistry. Structurally, TPN comprises an adenine dinucleotide backbone with three phosphate groups, distinguishing it from its counterpart diphosphopyridine nucleotide (DPN, or NAD⁺), which has two phosphates . TPN exists in oxidized (TPN) and reduced (TPNH) forms, facilitating electron transfer in biosynthetic pathways such as lipid synthesis, nucleotide metabolism, and detoxification .
Key roles of TPN include:
- Anabolic Processes: TPNH provides reducing equivalents for reductive biosynthesis (e.g., fatty acid synthesis) .
- Antioxidant Defense: TPNH regenerates glutathione, critical for neutralizing reactive oxygen species .
- Enzyme Specificity: Certain dehydrogenases, like rat ovarian 20α-hydroxysteroid dehydrogenase, exclusively utilize TPN for steroid metabolism .
Properties
IUPAC Name |
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(39,45-47(36,37)38)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38)/t10-,11-,13-,14-,15-,16-,20-,21-,48?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAQUNBZCNCEOJ-HIVXLEEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)OP(=O)(O)[O-])O)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)OP(=O)(O)[O-])O)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N7O17P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Triphosphopyridine nucleotide (TPN), also known as nicotinamide adenine dinucleotide phosphate (NADP), is a crucial coenzyme involved in various biological processes, particularly in redox reactions and metabolic pathways. This article explores the biological activity of TPN, highlighting its role in enzymatic reactions, cellular metabolism, and physiological functions.
1. Overview of this compound
TPN serves as an electron carrier in biochemical reactions, facilitating the transfer of electrons during oxidation-reduction processes. It exists in two forms: oxidized (TPN) and reduced (TPNH), with the latter being the active form that participates in enzymatic reactions.
2.1 TPN-Linked Dehydrogenases
TPN is integral to several dehydrogenase enzymes, which catalyze the oxidation of substrates while reducing TPN to TPNH. Key enzymes include:
- Glucose-6-phosphate dehydrogenase (G6PD) : This enzyme plays a vital role in the pentose phosphate pathway, which generates NADPH for biosynthetic reactions and antioxidant defense.
- Isocitrate dehydrogenase : Involved in the citric acid cycle, it catalyzes the conversion of isocitrate to alpha-ketoglutarate, producing TPNH in the process.
Table 1: TPN-Linked Enzymes and Their Functions
| Enzyme | Function | Location |
|---|---|---|
| Glucose-6-phosphate dehydrogenase | Converts glucose-6-phosphate to 6-phosphoglucono-δ-lactone | Cytoplasm |
| Isocitrate dehydrogenase | Converts isocitrate to alpha-ketoglutarate | Mitochondria |
| 6-Phosphogluconate dehydrogenase | Converts 6-phosphogluconate to ribulose-5-phosphate | Cytoplasm |
3. Role in Cellular Metabolism
TPN is essential for maintaining cellular redox balance and supporting anabolic reactions through NADPH production. In human erythrocytes, TPNH is critical for protecting cells from oxidative damage by regenerating reduced glutathione.
Case Study: G6PD Deficiency
G6PD deficiency illustrates the importance of TPN in human health. Individuals with this deficiency have a reduced ability to produce NADPH, leading to increased susceptibility to oxidative stress and hemolytic anemia. Studies have shown that supplementation with TPN can enhance G6PD activity and improve redox status in these patients .
4. Physiological Implications
TPN plays a significant role in various physiological processes:
- Photosynthesis : In plants, TPN functions as a cofactor for enzymes involved in photosynthetic phosphorylation, contributing to ATP synthesis during light reactions .
- Hormonal Regulation : In adrenal cortex cells, TPN-linked dehydrogenases are influenced by corticotrophin levels, affecting steroid hormone synthesis .
5. Research Findings
Recent studies have provided insights into the localization and activity of TPN-linked enzymes:
- A histochemical method demonstrated that TPN diaphorase activity is distributed throughout the cytoplasm of cells rather than being confined to mitochondria, indicating diverse functional roles across different tissues .
- Investigations into TPN's catalytic properties have revealed its involvement in various metabolic pathways beyond energy production, including lipid biosynthesis and nucleotide synthesis .
Scientific Research Applications
Role in Metabolic Pathways
TPN is crucial in metabolic pathways, particularly in the oxidative phosphorylation process and photosynthesis. It acts as a reducing agent in anabolic reactions, facilitating the synthesis of fatty acids and nucleic acids.
Key Functions:
- Electron Transport: TPN participates in electron transport chains, playing a pivotal role in cellular respiration and energy production.
- Reductive Biosynthesis: It is essential for the synthesis of lipids and nucleotides, providing the necessary reducing power for these anabolic processes.
Applications in Enzyme Studies
TPN is widely used to study enzyme kinetics and mechanisms. Its ability to undergo reduction and oxidation makes it an ideal substrate for various dehydrogenases.
Case Study: Isocitrate Dehydrogenase
Research has demonstrated that TPNH (the reduced form of TPN) binds to isocitrate dehydrogenase with a dissociation constant comparable to its Michaelis constant. This interaction highlights TPN's role in mediating enzyme activity under physiological conditions .
| Enzyme | Binding Affinity (KD) | Function |
|---|---|---|
| Isocitrate Dehydrogenase | 1.45 µM | Catalyzes the conversion of isocitrate to α-ketoglutarate |
| Glucose-6-Phosphate Dehydrogenase | Not specified | Involved in the pentose phosphate pathway |
Modified Nucleotide Applications
Recent advancements have focused on modified nucleotides, including TPN derivatives, to enhance their utility in genetic engineering and synthetic biology.
Innovative Applications:
- Bioorthogonal Chemistry: Modified TPNs can be utilized in bioorthogonal reactions, facilitating the labeling and tracking of biomolecules without disrupting cellular functions .
- Synthetic Biology: TPN derivatives are being explored as building blocks for synthetic DNA and RNA technologies, improving the efficiency of nucleic acid synthesis .
Clinical Implications
TPN has significant implications in clinical research, particularly concerning metabolic disorders and cancer.
Clinical Case Studies:
- Cancer Metabolism: Research indicates that cancer cells often exhibit altered NADP/NADPH ratios, affecting their growth and survival. Targeting these pathways may provide therapeutic strategies .
- Metabolic Disorders: Understanding TPN's role in glucose metabolism can lead to insights into conditions like diabetes, where glucose-6-phosphate dehydrogenase activity is crucial .
Photosynthetic Applications
TPN plays a vital role in photosynthesis as a catalyst for phosphorylation processes.
Historical Insight:
In 1957, TPN was identified as a catalyst for photosynthetic phosphorylation, demonstrating its importance in energy conversion during photosynthesis . This foundational research paved the way for further studies into plant metabolism and energy dynamics.
Comparison with Similar Compounds
Structural Differences
TPN and DPN share a nicotinamide-adenine dinucleotide core but differ in phosphate group number and redox roles:
| Feature | DPN (NAD⁺) | TPN (NADP⁺) |
|---|---|---|
| Phosphate Groups | 2 | 3 |
| Redox State | Primarily catabolic (e.g., glycolysis, TCA cycle) | Primarily anabolic (e.g., lipid, nucleotide synthesis) |
| Cellular Localization | Mitochondria, cytoplasm | Cytoplasm, endoplasmic reticulum |
| Reduced Form | DPNH (NADH) | TPNH (NADPH) |
The additional phosphate in TPN confers distinct binding affinities for enzymes, enabling compartmentalization of redox functions .
Enzymatic Specificity
Enzymes exhibit strict or preferential binding to TPN or DPN due to structural and electrostatic differences:
For example, rat ovarian 20α-hydroxysteroid dehydrogenase lacks dual nucleotide specificity, preventing transhydrogenase activity between TPNH and DPN . In contrast, DPN-linked dehydrogenases dominate energy-yielding pathways like the TCA cycle .
Metabolic Roles
- TPNH in Biosynthesis: Nucleotide Synthesis: TPNH drives thymidylate synthesis via reductive methylation, as shown in tritium transfer studies . Steroidogenesis: TPNH is required for progesterone conversion in ovarian tissue . Detoxification: Hepatic cytochrome P450 systems rely on TPNH for xenobiotic oxidation .
DPNH in Energy Production :
Cellular Localization
- TPNH : Predominantly cytoplasmic, supporting cytosolic anabolic pathways. Evidence from histochemical studies shows TPN-linked dehydrogenases localize to cytoplasmic granules, distinct from mitochondrial DPN-linked enzymes .
- DPNH : Mitochondrial matrix and cytoplasm, linking glycolysis and TCA cycle to ATP synthesis .
Measurement and Analytical Considerations
Accurate quantification of TPN/TPNH is complicated by:
- Hemoglobin Interference : Hemoglobin can oxidize TPNH, leading to artifactual TPN measurements .
- Stability : TPNH degrades under acidic conditions, necessitating rapid processing in enzymatic assays .
Q & A
Basic: What methodologies are recommended for accurate measurement of TPN/NADP+ levels in mammalian tissues?
Methodological Answer:
Quantification of TPN/NADP+ requires stabilization of the redox state during sample preparation. Key approaches include:
- Acid Extraction : Rapid homogenization in cold perchloric acid (0.6 M) to denature enzymes and prevent redox interconversion .
- Spectrophotometric Assays : Enzymatic cycling methods using glucose-6-phosphate dehydrogenase (G6PDH) to convert NADP+ to NADPH, coupled with absorbance measurements at 340 nm. Hemoglobin interference is minimized by pre-treatment with activated charcoal or ion-exchange chromatography .
- HPLC Separation : Reverse-phase chromatography with UV detection for simultaneous quantification of oxidized (NADP+) and reduced (NADPH) forms .
Basic: How can researchers stabilize TPN/NADP+ during experimental protocols to prevent degradation?
Methodological Answer:
Stability is pH- and temperature-dependent:
- pH Control : Maintain neutral pH (7.0–7.4) to reduce alkaline hydrolysis. Buffers like Tris-HCl or phosphate are preferred .
- Low-Temperature Storage : Store samples at -80°C in aliquots to avoid freeze-thaw cycles.
- Antioxidant Additives : Include 0.1% bovine serum albumin (BSA) or 1 mM dithiothreitol (DTT) to prevent oxidation .
Basic: What is the role of TPN/NADP+ in major metabolic pathways, and how can its flux be experimentally tracked?
Methodological Answer:
TPN/NADP+ is critical in anabolic pathways:
- Lipid Biosynthesis : NADPH serves as a reducing agent in fatty acid synthesis. Isotopic tracing with -glucose can track NADPH-dependent flux via mass spectrometry .
- Oxidative Stress Response : Glutathione reductase utilizes NADPH to regenerate reduced glutathione (GSH). Fluorescent probes (e.g., roGFP) can monitor real-time redox changes in cellular compartments .
Advanced: How can researchers quantify the redox ratio (NADPH/NADP+) in living systems under metabolic stress?
Methodological Answer:
- Hydrazine-Coupled Cycling Assay : A kinetic method using glutathione reductase and DTNB (5,5’-dithiobis-2-nitrobenzoic acid) to measure NADPH concentration. This assay validated redox ratio decreases under starvation in Drosophila models .
- Fluorescence Lifetime Imaging (FLIM) : NADPH autofluorescence lifetimes distinguish bound (enzyme-associated) vs. free states, providing spatial resolution in tissues .
Advanced: What experimental strategies are used to study TPN/NADP+-dependent enzyme kinetics, such as cytochrome P450 reductase?
Methodological Answer:
- Electron Paramagnetic Resonance (EPR) : Direct observation of electron transfer from NADPH to flavin mononucleotide (FMN) in cytochrome P450 reductase. Example: Hatefi & Bearden (1976) resolved FMN semiquinone intermediates using EPR at 77 K .
- Stopped-Flow Spectroscopy : Rapid mixing of NADPH with oxidized cytochrome c to measure reduction rates under anaerobic conditions (e.g., Phillips & Langdon, 1962) .
Advanced: How should researchers design experiments to investigate TPN/NADP+ interplay with metal cofactors in enzymatic systems?
Methodological Answer:
- Metal Chelation Studies : Use EDTA to sequester free metal ions and assess their role in diaphorase activity. For example, copper toxicity decreases TPNH diaphorase in liver tissues, as shown in molybdenum/copper interaction studies .
- Anaerobic Chambers : Perform assays under nitrogen to isolate oxygen-sensitive pathways (e.g., radiation effects on hepatic NADPH oxidase activity) .
Advanced: How can contradictory data on TPN/NADP+-dependent enzyme activities (e.g., diaphorase) be resolved in metal toxicity studies?
Methodological Answer:
- Dose-Response Curves : Systematically vary metal concentrations (e.g., Cu²⁺ or Mo³⁺) to identify threshold effects. For instance, diaphorase activity declines nonlinearly above 10 μM Cu²⁺ due to protein denaturation .
- Competitive Inhibition Assays : Compare kinetic parameters (, ) in the presence of metals. Zinc, for example, competitively inhibits NADPH binding in some dehydrogenases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
